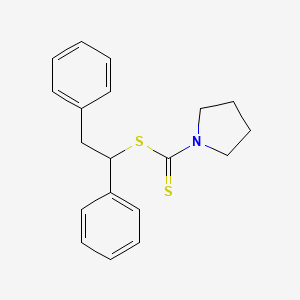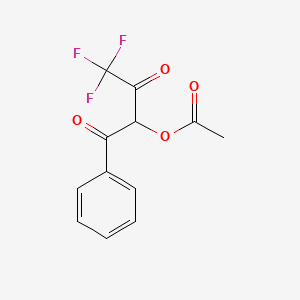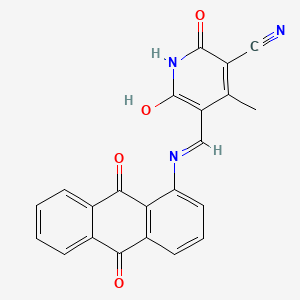![molecular formula C22H31N3O6 B14476636 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine CAS No. 65975-69-1](/img/structure/B14476636.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl group attached to the prolyl residue, which is linked to leucyl and alanine residues. This compound is often used in biochemical research due to its structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group of proline. The synthesis can be summarized as follows:
Protection of Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected proline is then coupled with L-leucine and L-alanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the benzyloxycarbonyl group using hydrogenation or acidic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for efficient purification and isolation.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The peptide can be reduced to remove protecting groups or modify specific residues.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Hydrolysis: L-proline, L-leucine, and L-alanine.
Oxidation: Carbonyl derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected peptide or modified residues.
Applications De Recherche Scientifique
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can influence the compound’s binding affinity and specificity. The peptide can modulate enzymatic activities by acting as a substrate or inhibitor, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Similar structure but with proline instead of leucine and alanine.
N-Benzyloxycarbonyl-L-proline: Contains only the protected proline residue.
N-Carbobenzyloxy-L-proline: Another variant with a similar protecting group.
Uniqueness
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
65975-69-1 |
|---|---|
Formule moléculaire |
C22H31N3O6 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H31N3O6/c1-14(2)12-17(19(26)23-15(3)21(28)29)24-20(27)18-10-7-11-25(18)22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,26)(H,24,27)(H,28,29)/t15-,17-,18-/m0/s1 |
Clé InChI |
NVOKZRQCLMKGOM-SZMVWBNQSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)



![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)

![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
